molecular formula C18H24N2O2S B4630972 N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide

Cat. No.: B4630972
M. Wt: 332.5 g/mol
InChI Key: GZOAXXQPRIUDDO-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The tert-butyl group can be introduced via Friedel-Crafts alkylation.

    Acetamide Formation: The final step involves the reaction of the thiazole derivative with 4-propan-2-ylphenoxyacetic acid under amide formation conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenoxy group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thiazole or phenoxy rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols can be used.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May exhibit biological activity such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-methylphenoxy)acetamide
  • N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-chlorophenoxy)acetamide
  • N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-fluorophenoxy)acetamide

Uniqueness

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide may exhibit unique properties due to the presence of the propan-2-yl group, which can influence its steric and electronic characteristics, potentially leading to different biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S/c1-12(2)13-6-8-14(9-7-13)22-10-16(21)20-17-19-15(11-23-17)18(3,4)5/h6-9,11-12H,10H2,1-5H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZOAXXQPRIUDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide
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N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(4-propan-2-ylphenoxy)acetamide

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